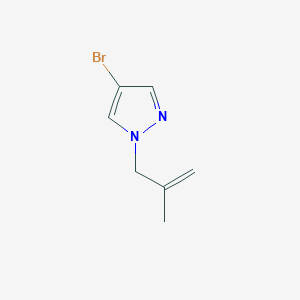

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole

CAS No.: 1183472-60-7

Cat. No.: VC3050863

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183472-60-7 |

|---|---|

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | 4-bromo-1-(2-methylprop-2-enyl)pyrazole |

| Standard InChI | InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3 |

| Standard InChI Key | AXMWNNQYILTMSS-UHFFFAOYSA-N |

| SMILES | CC(=C)CN1C=C(C=N1)Br |

| Canonical SMILES | CC(=C)CN1C=C(C=N1)Br |

Introduction

Synthesis and Preparation

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazine derivatives and suitable ketones or aldehydes. For 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, a possible synthesis route could involve the reaction of a brominated pyrazole with an allylic compound, such as 2-methylprop-2-en-1-yl chloride, under appropriate conditions.

Synthesis Steps:

-

Preparation of Brominated Pyrazole: Start with a pyrazole ring and introduce a bromo group at the 4-position.

-

Allylation: React the brominated pyrazole with 2-methylprop-2-en-1-yl chloride in the presence of a suitable catalyst.

Biological and Chemical Applications

Pyrazole derivatives are widely used in pharmaceutical and medicinal chemistry due to their diverse biological activities. While specific data on 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is not available, related compounds have shown promise as inhibitors and in various therapeutic applications .

Potential Applications:

-

Pharmaceuticals: Could serve as a starting material for synthesizing biologically active compounds.

-

Biological Studies: May exhibit unique biological activities due to its modified structure.

Safety and Handling

Handling of pyrazole derivatives requires caution due to potential hazards. For 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, it is advisable to follow general safety protocols for organic compounds, including avoiding exposure to oxidizing agents and ensuring proper ventilation.

| Safety Measure | Description |

|---|---|

| Storage | Store in a cool, dry place away from oxidizing agents. |

| Handling | Use protective equipment to avoid skin and eye contact. |

| Disposal | Dispose of according to local regulations for hazardous waste. |

Future Research Directions:

-

Synthesis Optimization: Develop efficient synthesis methods to produce the compound in high purity.

-

Biological Activity Screening: Investigate its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

-

Chemical Modification: Explore modifications to enhance its solubility and reactivity for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume